molecular formula C18H26N2O3 B025556 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone CAS No. 102071-87-4

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone

Cat. No. B025556
M. Wt: 318.4 g/mol
InChI Key: ZHNLBPRYSWJOSV-UHFFFAOYSA-N
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Description

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone, commonly known as PMK-BMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cathinones, which are psychoactive substances that have stimulant properties.

Scientific Research Applications

PMK-BMDP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, PMK-BMDP has shown promising results in preclinical studies as a potential treatment for Parkinson's disease.

Mechanism Of Action

PMK-BMDP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy.

Biochemical And Physiological Effects

PMK-BMDP has been shown to have various biochemical and physiological effects on the body. Studies have shown that PMK-BMDP increases heart rate, blood pressure, and body temperature. Additionally, PMK-BMDP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.

Advantages And Limitations For Lab Experiments

PMK-BMDP has several advantages for lab experiments, including its high potency and selectivity. Additionally, PMK-BMDP has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, PMK-BMDP has several limitations, including its potential for abuse and toxicity.

Future Directions

There are several future directions for research on PMK-BMDP. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, researchers are investigating the potential use of PMK-BMDP as a neuroprotective agent for Parkinson's disease. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
In conclusion, PMK-BMDP is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.

Synthesis Methods

PMK-BMDP can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing PMK-BMDP is the Mannich reaction, which involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with formaldehyde and 2-methylpiperidine. The resulting product is then treated with hydrochloric acid to obtain PMK-BMDP.

properties

CAS RN

102071-87-4

Product Name

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-(2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3

InChI Key

ZHNLBPRYSWJOSV-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2

Canonical SMILES

CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2

synonyms

3-(7,10-dioxabicyclo[4.4.0]deca-1,3,5-trien-9-ylmethylamino)-1-(2-meth yl-1-piperidyl)propan-1-one

Origin of Product

United States

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